molecular formula C16H15BrN2O3S B5293217 3-bromo-N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]benzamide

3-bromo-N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]benzamide

Cat. No. B5293217
M. Wt: 395.3 g/mol
InChI Key: LKBNDNDKWUPATF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]benzamide, also known as BRD0705, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of indole-based compounds and has been found to have promising effects in various scientific research studies.

Mechanism of Action

The mechanism of action of 3-bromo-N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]benzamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in cancer, inflammation, and neurological disorders. For example, it has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and have been implicated in cancer and other diseases.
Biochemical and Physiological Effects:
3-bromo-N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]benzamide has been found to have various biochemical and physiological effects in scientific research studies. It has been shown to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis in cancer cells. It has also been found to reduce the production of pro-inflammatory cytokines and inhibit the activity of HDACs. In neurological research, it has been shown to have potential as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-bromo-N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]benzamide in lab experiments is its specificity and potency. It has been found to have a high affinity for its target enzymes and signaling pathways, which makes it a useful tool for studying their functions. However, one of the limitations of using 3-bromo-N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]benzamide is its potential toxicity and off-target effects. Therefore, it is important to use appropriate controls and dosages in lab experiments to minimize these effects.

Future Directions

There are several future directions for the study of 3-bromo-N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]benzamide. One of the main areas of research is the development of more potent and selective analogs of 3-bromo-N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]benzamide for use in therapeutic applications. Another area of research is the investigation of its potential as a combination therapy with other drugs for the treatment of cancer, inflammation, and neurological disorders. Additionally, more studies are needed to fully understand the mechanism of action of 3-bromo-N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]benzamide and its effects on different cell types and tissues.

Synthesis Methods

The synthesis of 3-bromo-N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]benzamide involves a multistep process that starts with the reaction of 5-bromoindole with methylsulfonyl chloride in the presence of triethylamine. This step leads to the formation of 5-bromo-1-(methylsulfonyl)indole, which is then reacted with 3-bromobenzoyl chloride to form 3-bromo-N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]benzamide. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

3-bromo-N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]benzamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to have promising effects in the treatment of cancer, inflammation, and neurological disorders. In cancer research, 3-bromo-N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, it has been found to reduce the production of pro-inflammatory cytokines. In neurological research, it has been shown to have potential as a neuroprotective agent.

properties

IUPAC Name

3-bromo-N-(1-methylsulfonyl-2,3-dihydroindol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3S/c1-23(21,22)19-8-7-11-10-14(5-6-15(11)19)18-16(20)12-3-2-4-13(17)9-12/h2-6,9-10H,7-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBNDNDKWUPATF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-N-(1-methanesulfonyl-2,3-dihydro-1H-indol-5-yl)-benzamide

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